

Benchmarking new synthetic methods for spiro-piperidines

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Compound of Interest

Compound Name: *2,3-Dihydrospiro[indene-1,3'-piperidine]*

Cat. No.: B13569527

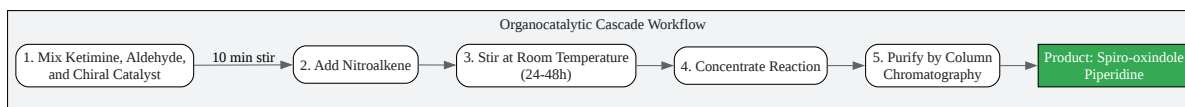
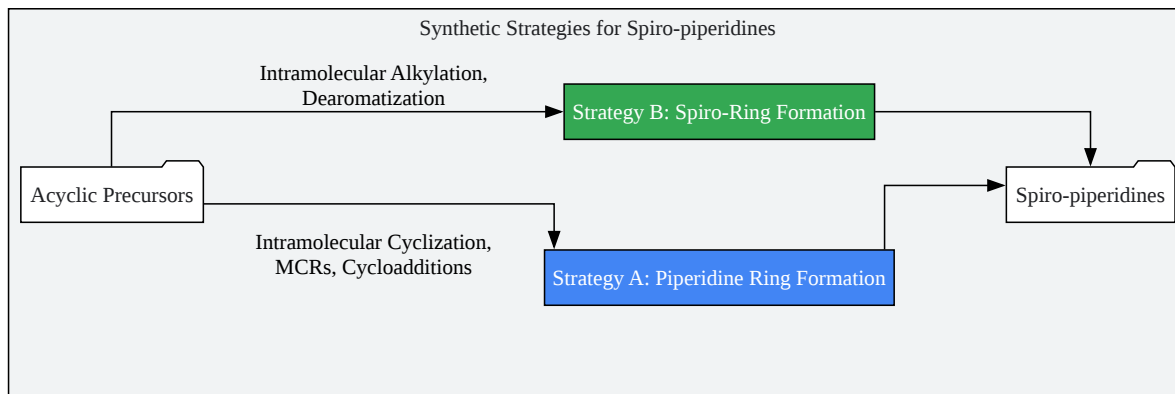
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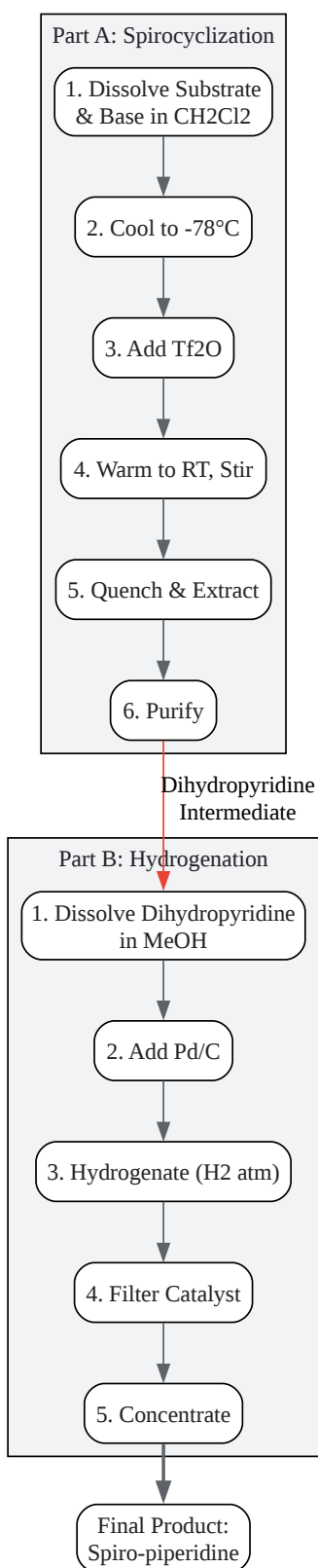
Strategic Overview: Two Paths to the Spiro-Core

The synthesis of spiro-piperidines can be broadly categorized into two primary strategies, each with its own set of advantages and challenges. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials.^{[1][3]}

- **Strategy A: Piperidine Ring Formation.** This approach involves constructing the piperidine ring onto a pre-existing carbocyclic or heterocyclic system that will become the spiro-fused partner.
- **Strategy B: Spiro-Ring Formation.** Conversely, this strategy begins with a pre-formed piperidine ring, and the spirocyclic partner is constructed upon it.

This guide will benchmark representative modern methodologies from both strategic categories, focusing on their efficiency, stereochemical control, and overall practicality.





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Sources

- 1. Strategies for the synthesis of spiropiperidines – a review of the last 10 years - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [benchchem.com](https://www.benchchem.com) [[benchchem.com](https://www.benchchem.com)]
- 3. Strategies for the Synthesis of Spiropiperidines - A Review of the Last 10 Years - White Rose Research Online [eprints.whiterose.ac.uk]
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